

The Chemical Architecture of Gumelutamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gumelutamide

Cat. No.: B12397225

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This technical guide provides an in-depth analysis of the chemical structure and preclinical profile of **Gumelutamide** (also known as TAS3681), a novel non-steroidal antiandrogen agent. Developed for researchers, scientists, and drug development professionals, this document synthesizes available data on its mechanism of action, binding affinity, and cellular activity, offering a foundational resource for further investigation.

Core Chemical Structure and Properties

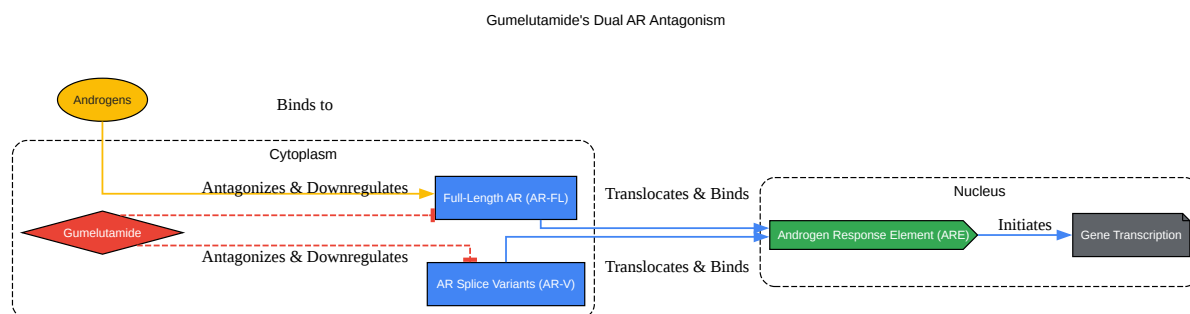
Gumelutamide is classified as a tetrahydropyridopyrimidine compound.^[1] Its chemical identity is defined by the following characteristics:

Property	Value	Source
Molecular Formula	C22H21ClN6O	PubChem
IUPAC Name	2-chloro-4-[4-[[5-(2-hydroxypropan-2-yl)-2-pyridinyl]amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]benzonitrile	PubChem
CAS Number	1831085-48-3	ProbeChem
Molecular Weight	420.90 g/mol	ProbeChem

Mechanism of Action: A Pure Androgen Receptor Antagonist

Gumelutamide functions as a potent and selective pure antagonist of the Androgen Receptor (AR).[2] Its primary mechanism involves competitively binding to the AR, thereby inhibiting the transcriptional activity induced by androgens.[2] This antagonistic action is crucial in the context of prostate cancer, where aberrant AR signaling is a key driver of disease progression.

A significant feature of **Gumelutamide** is its ability to downregulate the protein levels of both full-length AR (AR-FL) and its splice variants (AR-Vs), including AR-V7.[2] This dual action suggests a potential advantage in overcoming resistance mechanisms that can emerge with other antiandrogen therapies.



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Gumelutamide's dual inhibitory action on AR signaling.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies on **Gumelutamide** (TAS3681).

Binding Affinity and In Vitro Potency

Parameter	Cell Line / Condition	Value	Reference
Ki (Wild-Type AR)	-	7.39 nM	[2]
Ki (AR T878A mutant)	-	23.8 nM	
IC50 (AR Transactivation)	COS-7 cells	52.7 nM	
IC50 (AR Transactivation)	VCaP cells	60.9 nM	
IC50 (Cell Proliferation)	LNCaP cells	18 nM	

In Vivo Efficacy

Animal Model	Treatment	Outcome	Reference
Enzalutamide-resistant PCa xenograft	7.5, 15, or 22.5 mg/kg, oral, twice daily	Suppression of tumor growth	

Experimental Protocols

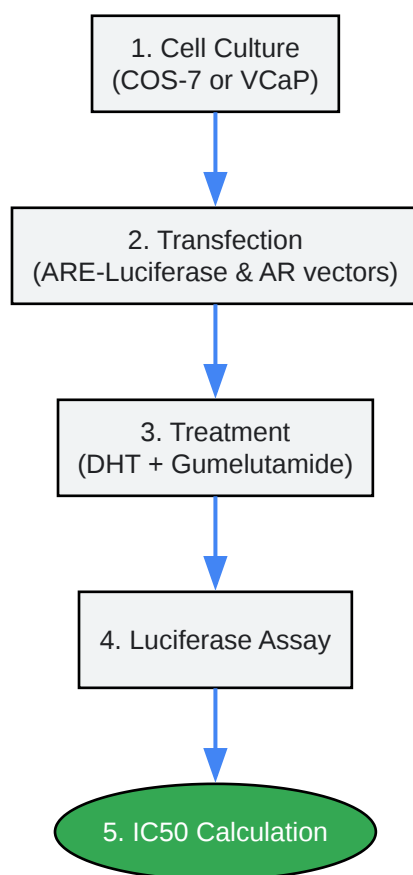
Detailed methodologies are essential for the replication and extension of preclinical findings. The following outlines the probable protocols for the key experiments cited.

Androgen Receptor (AR) Transactivation Assay

This assay likely measures the ability of **Gumelutamide** to inhibit androgen-induced AR activity.

- Cell Culture: COS-7 and VCaP cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Transfection: Cells are transiently transfected with a reporter plasmid containing an androgen-responsive element (ARE) linked to a luciferase gene, along with an AR expression vector.

- Treatment: Transfected cells are treated with a fixed concentration of an androgen (e.g., dihydrotestosterone, DHT) and varying concentrations of **Gumelutamide**.
- Luciferase Assay: After a defined incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
- Data Analysis: The IC50 value is calculated as the concentration of **Gumelutamide** that causes a 50% reduction in the androgen-induced luciferase activity.



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Workflow for the AR Transactivation Assay.

LNCaP Cell Proliferation Assay

This assay assesses the effect of **Gumelutamide** on the growth of androgen-sensitive prostate cancer cells.

- **Cell Seeding:** LNCaP cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
- **Treatment:** The cells are then treated with various concentrations of **Gumelutamide** in the presence of DHT.
- **Incubation:** The plates are incubated for a specified period (e.g., 72 hours).
- **Viability Assessment:** Cell viability is measured using a colorimetric assay such as MTT or WST-1, which quantifies the metabolic activity of living cells.
- **Data Analysis:** The IC50 value is determined as the concentration of **Gumelutamide** that inhibits cell proliferation by 50%.

Enzalutamide-Resistant Prostate Cancer Xenograft Model

This in vivo model evaluates the efficacy of **Gumelutamide** in a setting that mimics clinical resistance.

- **Cell Implantation:** Enzalutamide-resistant prostate cancer cells are subcutaneously injected into immunocompromised mice.
- **Tumor Growth:** Tumors are allowed to grow to a palpable size.
- **Treatment Administration:** Mice are randomized into treatment and control groups. The treatment group receives oral doses of **Gumelutamide** (e.g., 7.5, 15, or 22.5 mg/kg, twice daily).
- **Tumor Monitoring:** Tumor volume and body weight are measured regularly throughout the study.
- **Endpoint Analysis:** At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting for AR levels).

Synthesis of Gumelutamide

While a detailed, step-by-step synthesis protocol for **Gumelutamide** is not publicly available in peer-reviewed literature, its structure as a tetrahydropyridopyrimidine derivative suggests a multi-step synthetic route. The synthesis would likely involve the construction of the core heterocyclic ring system followed by the addition of the substituted benzonitrile and pyridinylamino moieties. The synthesis of related tetrahydropyridopyrimidine compounds often involves condensation reactions and the use of catalysts. A probable patent detailing the synthesis is WO2022212631A1.

Conclusion

Gumelutamide presents a promising profile as a potent and selective pure androgen receptor antagonist with a dual mechanism of action that includes the downregulation of both full-length and splice-variant AR. The preclinical data indicate significant in vitro and in vivo activity, warranting further investigation into its clinical potential for the treatment of prostate cancer, particularly in cases of resistance to existing therapies. This guide provides a comprehensive overview of the current understanding of **Gumelutamide**'s chemical structure and preclinical pharmacology, serving as a valuable resource for the research community.

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References

- 1. Developing a Novel Enzalutamide-Resistant Prostate Cancer Model via AR F877L Mutation in LNCaP Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Chemical Architecture of Gumelutamide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397225#understanding-the-chemical-structure-of-gumelutamide]

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